

Application Notes and Protocols for AZD9056 Hydrochloride In Vitro Assays

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Compound of Interest

Compound Name: AZD9056 hydrochloride

Cat. No.: B1666245

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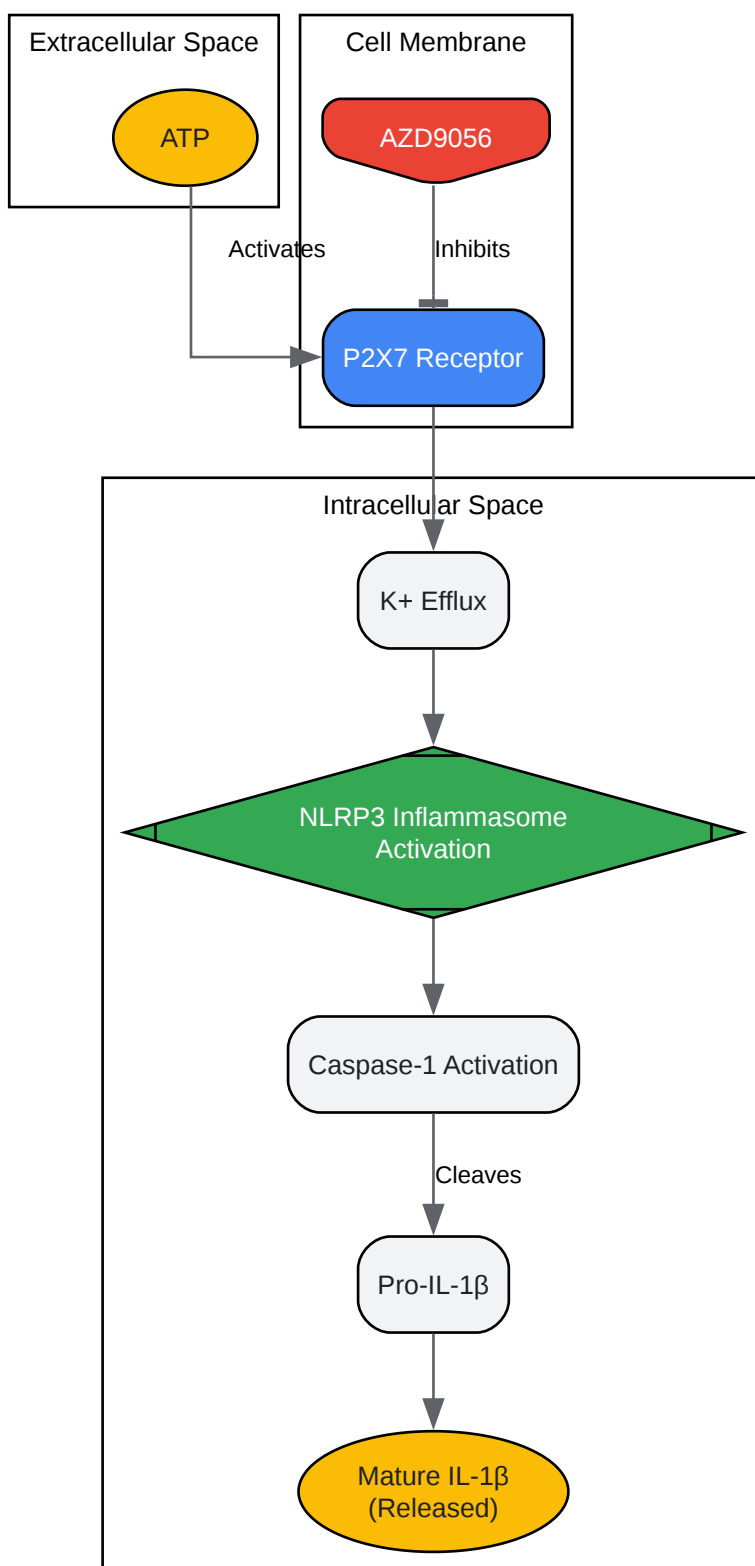
For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD9056 hydrochloride is a selective and orally active antagonist of the P2X7 receptor, a ligand-gated ion channel that plays a significant role in inflammation and pain-causing diseases.[1] Extracellular ATP, often released during cellular stress or damage, activates the P2X7 receptor, triggering a cascade of downstream signaling events. This includes the activation of the NLRP3 inflammasome, leading to the processing and release of pro-inflammatory cytokines such as interleukin-1 β (IL-1 β) and IL-18.[2][3][4][5] Consequently, the inhibition of the P2X7 receptor by agents like AZD9056 presents a promising therapeutic strategy for a variety of inflammatory conditions. These application notes provide detailed protocols for in vitro assays to evaluate the efficacy of **AZD9056 hydrochloride**.

P2X7 Receptor Signaling Pathway

The activation of the P2X7 receptor by extracellular ATP initiates a signaling cascade that results in the maturation and release of inflammatory cytokines. The following diagram illustrates the key steps in this pathway.



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Caption: P2X7 receptor signaling pathway leading to IL-1 β release.

Quantitative Data

The inhibitory potency of **AZD9056 hydrochloride** has been determined in various in vitro systems. The following table summarizes the reported IC50 values.

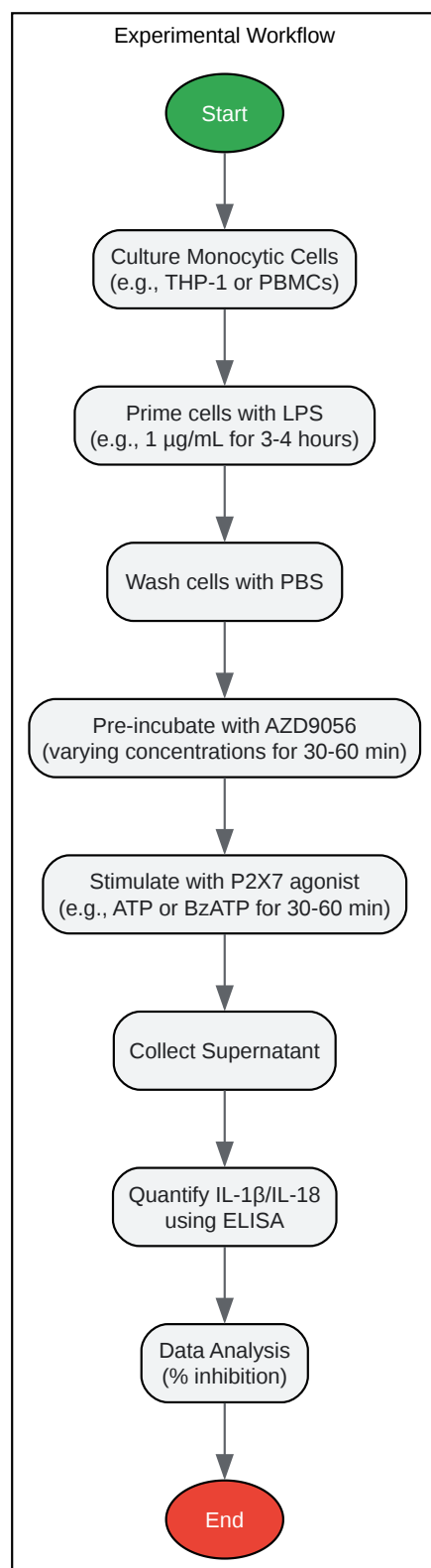
Compound	Cell Type	Agonist	Assay	IC50 / pIC50	Reference
AZD9056	HEK-hP2X7	ATP or BzATP	Cell Viability	11.2 nM	[1]
AZD9056	Mouse Microglia BV2	Not Specified	Not Specified	1-3 μ M	[1]
AZD9056	Human peripheral blood monocytes	BzATP (300 μ M)	IL-1 β Release	pIC50: 7.9 \pm 0.1	[2]
AZD9056	Human peripheral blood monocytes	BzATP (300 μ M)	IL-18 Release	pIC50: 8.0 \pm 0.1	[2]
AZD9056	Human blood	ATP (3 mM)	IL-1 β Release	pIC50: 7.2 \pm 0.1	[2]
AZD9056	Human RA synovial cells	BzATP (1 mM)	IL-1 β Release	pIC50: 8.4 \pm 0.2	[2]

Experimental Protocols

In Vitro IL-1 β and IL-18 Release Assay from Monocytes/Macrophages

This protocol describes a common in vitro method to quantify the inhibitory effect of AZD9056 on cytokine release from cultured monocytes or macrophages.[\[6\]](#)

Experimental Workflow



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Caption: General workflow for the in vitro cytokine release assay.

Materials:

- Monocytic cell line (e.g., THP-1) or primary peripheral blood mononuclear cells (PBMCs)
- Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics
- Lipopolysaccharide (LPS)
- **AZD9056 hydrochloride**
- P2X7 receptor agonist (e.g., ATP or BzATP)
- Phosphate-buffered saline (PBS)
- ELISA kits for human IL-1 β and IL-18

Procedure:

- Cell Culture and Priming:
 - Culture monocytic cells to the desired density. For THP-1 cells, differentiation into a macrophage-like phenotype can be induced with Phorbol 12-myristate 13-acetate (PMA).
[6]
 - Prime the cells with LPS (e.g., 1 μ g/mL) for 3-4 hours to induce the expression of pro-IL-1 β and pro-IL-18.[6]
- Antagonist Treatment:
 - Wash the cells with PBS to remove the LPS-containing medium.[6]
 - Pre-incubate the cells with varying concentrations of AZD9056 for 30-60 minutes.[6]
- Agonist Stimulation:
 - Stimulate the cells with a P2X7 agonist, such as ATP (1-5 mM) or BzATP (100-300 μ M), for 30-60 minutes.[6]
- Supernatant Collection:

- Centrifuge the cell plates to pellet the cells.
- Carefully collect the supernatants for cytokine analysis.[\[6\]](#)
- Cytokine Quantification:
 - Quantify the concentration of IL-1 β and IL-18 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[\[6\]](#)
- Data Analysis:
 - Calculate the percentage of inhibition of cytokine release for each AZD9056 concentration compared to the vehicle control.

Cell Viability Assay

This protocol is used to assess the effect of AZD9056 on cell viability in the presence of a P2X7 receptor agonist.

Materials:

- HEK293 cells stably expressing the human P2X7 receptor (HEK–hP2X7)
- Parental HEK293 cells
- Cell culture medium
- **AZD9056 hydrochloride**
- ATP or BzATP
- CellTiter-Blue® Cell Viability Assay reagent

Procedure:

- Cell Seeding:
 - Seed HEK–hP2X7 and parental HEK293 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

- Inhibition Experiment:
 - Add AZD9056 to the cells at concentrations up to 10 $\mu\text{mol/L}$ and incubate for 5 minutes prior to the addition of the agonist.[1]
- Agonist Addition:
 - Add ATP (2.5 mM) or BzATP (0.25 mM) to the wells.[1]
- Incubation:
 - Incubate the plate for 30 minutes at 37°C.[1]
- Cell Viability Measurement:
 - Add 20 μL of prewarmed CellTiter-Blue® reagent to each well.[1]
 - Incubate for 1 hour at 37°C.[1]
 - Measure the fluorescence signals according to the manufacturer's instructions.

Note: Final DMSO concentrations in experiments should not exceed 1.0% (v/v).[1] A cytotoxicity assay is recommended to ensure that the observed inhibition of cytokine release is not due to cell death.[7]

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